N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline
CAS No.:
Cat. No.: VC18642403
Molecular Formula: C13H20N4O2
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4O2 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | 2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline |
| Standard InChI | InChI=1S/C13H20N4O2/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16/h3-4,9-10,14-15H,5-8H2,1-2H3 |
| Standard InChI Key | RWQXJALRNBCRMX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline belongs to the class of nitroaromatic amines, featuring a piperazine ring that enhances its interaction with biological targets. The isopropyl group at the aniline nitrogen contributes to steric hindrance and lipophilicity, influencing both its chemical reactivity and pharmacokinetic properties . Key structural attributes include:
Molecular Architecture
The compound’s backbone consists of a benzene ring substituted with a nitro group (-NO₂) at position 2 and a piperazine ring (-C₄H₈N₂) at position 5. The isopropyl group (-CH(CH₃)₂) is bonded to the aniline nitrogen, creating a tertiary amine configuration. This arrangement is critical for its stability and ability to participate in hydrogen bonding and π-π stacking interactions .
Physicochemical Properties
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Molecular Formula: C₁₃H₁₉N₅O₂
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Molecular Weight: 277.33 g/mol
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Appearance: Pale yellow crystalline solid (predicted based on analogous compounds) .
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Solubility: Soluble in DMSO, dichloromethane, and ethanol; sparingly soluble in water.
Synthetic Routes and Optimization
The synthesis of N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline involves multi-step reactions, typically starting from nitroaniline precursors. Two primary methodologies are employed:
Stepwise Nitration and Amination
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Nitration: Introduction of the nitro group to 5-bromoaniline using nitric acid in sulfuric acid, yielding 2-nitro-5-bromoaniline.
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Piperazine Substitution: Ullmann-type coupling of 2-nitro-5-bromoaniline with piperazine in the presence of a palladium catalyst (e.g., Pd/C) and a base (e.g., K₂CO₃) in DMSO at 80–100°C .
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Isopropyl Introduction: Alkylation of the aniline nitrogen with isopropyl bromide under basic conditions (e.g., NaOH in ethanol).
Key Reaction Conditions:
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Catalysts: Pd/C for coupling reactions.
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Yield Optimization: Radical scavengers (e.g., urea) minimize side reactions during nitration .
Telescoping Synthesis
A streamlined approach combines nitrosation and reduction steps in a single reactor to improve efficiency. For example:
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Nitrosation: Treating 5-(piperazin-1-YL)aniline with sodium nitrite in acetic acid generates a diazonium intermediate .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by in situ alkylation with isopropyl iodide .
Advantages:
Spectroscopic Characterization
The structural elucidation of N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline relies on advanced spectroscopic techniques:
Infrared (IR) Spectroscopy
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Nitro Group: Strong absorption bands at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .
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Piperazine Ring: N-H stretching at 3300 cm⁻¹ and C-N vibrations at 1215 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (DMSO-d₆):
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¹³C-NMR:
Biological Activities and Mechanisms
N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline exhibits diverse pharmacological profiles, attributed to its nitro and piperazine functionalities:
Antitumor Activity
The nitro group undergoes enzymatic reduction in hypoxic tumor environments, generating reactive nitrogen species (RNS) that induce DNA damage . Piperazine enhances solubility and target affinity, as demonstrated in analogs showing EC₅₀ values of 0.2–0.6 μM against cervical cancer cells .
Antimicrobial and Antifungal Effects
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Bacterial Inhibition: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
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Antifungal Action: Inhibition of ergosterol biosynthesis (MIC = 8–16 μg/mL against Candida albicans) .
Structure-Activity Relationships (SAR)
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N-Substituents: The isopropyl group balances lipophilicity and steric effects, optimizing membrane permeability without hindering target binding .
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Nitro Position: Ortho-substitution enhances redox activity compared to para-substituted analogs.
Applications in Medicinal Chemistry
Drug Precursor
The compound serves as a key intermediate for:
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Anticancer Agents: Hybrid molecules combining nitroaromatic and piperazine motifs show promise in targeting topoisomerase II .
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Antifungal Derivatives: Benzimidazole hybrids exhibit broad-spectrum activity (e.g., VP3 with MIC = 8 μg/mL) .
Pharmacokinetic Optimization
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